

# Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of SPI-62

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## Compound of Interest

Compound Name: SG62

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## Introduction

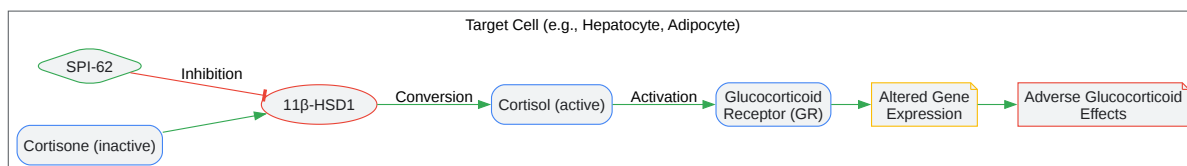
SPI-62 is a potent and selective inhibitor of the enzyme 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][2][4] By inhibiting HSD-1, SPI-62 reduces intracellular cortisol levels, which is a novel therapeutic approach for conditions associated with glucocorticoid excess, such as Cushing's syndrome and autonomous cortisol secretion.[5] Additionally, SPI-62 is being investigated to mitigate the adverse effects of therapeutic glucocorticoids.[5]

These application notes provide a summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of SPI-62, detailed experimental protocols for its evaluation in a mouse model, and an overview of the pharmacokinetic modeling approach used to characterize its disposition.

## Mechanism of Action of SPI-62

SPI-62's mechanism of action is centered on the selective inhibition of HSD-1. HSD-1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[2] In these tissues, HSD-1 activity increases the local concentration of cortisol, which can lead to various metabolic and physiological dysfunctions when in excess. SPI-62, formerly known as ASP3662, is a potent and selective small-molecule inhibitor of HSD-1 with a high affinity for

human HSD-1 (Ki of 5.3 nM) and mouse HSD-1 (Ki of 2.6 nM).[1][3][4] By blocking HSD-1, SPI-62 effectively reduces the intracellular production of active cortisol, thereby mitigating the downstream effects of glucocorticoid excess.[2]



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**Figure 1:** Mechanism of action of SPI-62 in inhibiting cortisol production.

## Preclinical Pharmacokinetic and Pharmacodynamic Data

Preclinical studies in mice have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of SPI-62.

### Pharmacokinetic Profile

A single-dose pharmacokinetic study was conducted in male C57BL/6 mice.[4] The plasma concentration-time profiles of SPI-62 were best described by a biexponential curve.[4] Due to the complex, nonlinear pharmacokinetics of SPI-62, which are attributed to target-mediated drug disposition (TMDD), a detailed summary of dose-escalation PK parameters is not publicly available.[1][2] However, the study design is summarized in the table below.

Parameter	Description
Species	Mouse (C57BL/6, male)
Doses Administered	1, 3, and 10 mg/kg (equivalent)
Route of Administration	Oral gavage
Vehicle	0.5% Hydroxypropyl methylcellulose (HPMC)
Blood Sampling Time Points	1, 2, 4, 6, 8, 12, and 24 hours post-dose
PK Model Fit	Biexponential curve

Data sourced from a bioRxiv preprint.[\[4\]](#)

## Pharmacodynamic Profile in a Mouse Model of Cushing's Syndrome

SPI-62 has been evaluated in a mouse model of glucocorticoid excess, designed to mimic Cushing's syndrome. In this model, corticosterone (CORT) was administered to mice for 5 weeks to induce features of the disease.[\[4\]](#) SPI-62 was administered concurrently at different dosing regimens. The study demonstrated that SPI-62 can prevent various adverse effects associated with corticosterone administration in a dose-dependent manner.[\[4\]](#)

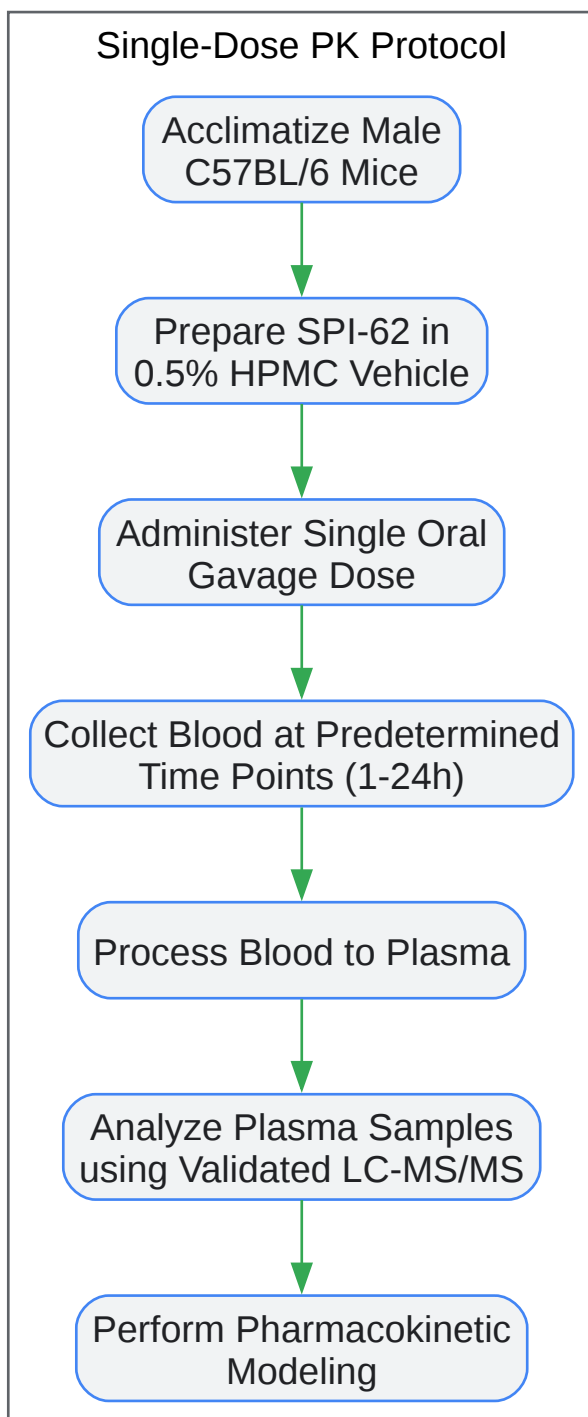
Endpoint	Vehicle + CORT	1 mg/kg QD SPI-62 + CORT	10 mg/kg QD SPI-62 + CORT	10 mg/kg BID SPI-62 + CORT
Dermal Thickness (µm)	242.8	274.0	268.0	275.9
Other Attenuated Adverse Effects	-	Dose-dependent attenuation	Dose-dependent attenuation	Dose-dependent attenuation

Data shows that SPI-62 attenuated CORT-induced dermal thinning. Other observed adverse effects that were attenuated in a dose-dependent manner include increased insulin resistance, increased adiposity, skeletal myoatrophy, and reduced grip strength.[\[4\]](#)

## Experimental Protocols

### Single-Dose Pharmacokinetic Study in Mice

This protocol outlines the methodology for a single-dose pharmacokinetic study of SPI-62 in mice.



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**Figure 2:** Workflow for a single-dose pharmacokinetic study of SPI-62 in mice.

Materials:

- SPI-62
- Hydroxypropyl methylcellulose (HPMC)
- Male C57BL/6 mice (6-8 weeks old)
- Oral gavage needles
- Sodium heparin-coated blood collection tubes
- Centrifuge
- Pipettes and tips
- Freezer (-80°C)

Procedure:

- **Animal Acclimatization:** House male C57BL/6 mice in a controlled environment for at least one week prior to the study.
- **Dose Preparation:** Prepare a suspension of SPI-62 in 0.5% HPMC in sterile water. The concentration should be such that the desired dose is administered in a volume of 10 mL/kg.
- **Administration:** Administer a single dose of the SPI-62 suspension to each mouse via oral gavage.
- **Blood Collection:** At specified time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect whole blood from a designated site (e.g., retro-orbital sinus or tail vein) into sodium heparin tubes.

- **Plasma Processing:** Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
- **Bioanalysis:** Quantify the concentration of SPI-62 in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** Use the plasma concentration-time data to determine pharmacokinetic parameters. The data for SPI-62 has been shown to be well-fitted by a biexponential model.

## Mouse Model of Glucocorticoid Excess (Cushing's Syndrome)

This protocol describes the induction of a glucocorticoid excess state in mice and the subsequent treatment with SPI-62.

### Materials:

- Corticosterone (CORT)
- SPI-62
- Drinking water bottles
- Materials for oral gavage (as above)
- Equipment for measuring endpoints (e.g., glucometer, grip strength meter, calipers for skin thickness).

### Procedure:

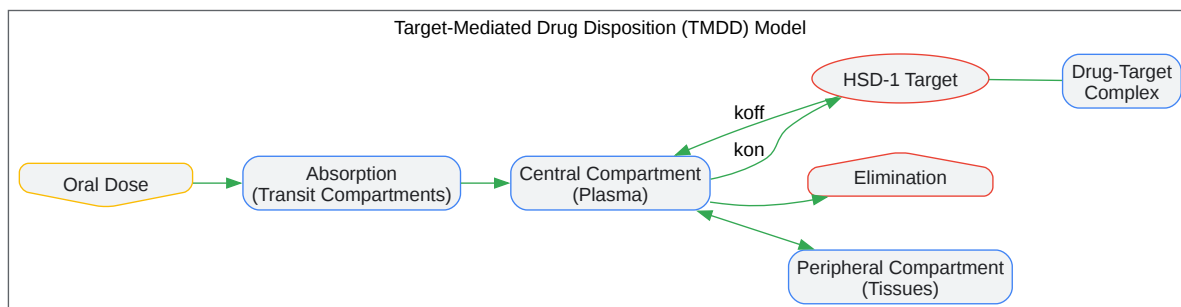
- **Induction of Glucocorticoid Excess:** Administer corticosterone in the drinking water to the mice for a period of 5 weeks.
- **Treatment Groups:** Randomize the mice into different treatment groups:
  - Vehicle control

- Corticosterone + Vehicle
- Corticosterone + SPI-62 (e.g., 1 mg/kg QD, 10 mg/kg QD, 10 mg/kg BID)
- SPI-62 Administration: Prepare and administer SPI-62 or vehicle daily via oral gavage for the 5-week duration of the study.
- Monitoring: Monitor the animals regularly for clinical signs and body weight.
- Endpoint Assessment: At the end of the study, or at predetermined time points, assess various pharmacodynamic endpoints, including:
  - Insulin sensitivity (e.g., fasting glucose and insulin levels)
  - Adiposity (e.g., fat pad weights)
  - Skeletal muscle function (e.g., grip strength)
  - Dermal thickness

## Pharmacokinetic Modeling of SPI-62

The pharmacokinetics of SPI-62 are complex and nonlinear, which is characteristic of a drug that exhibits target-mediated drug disposition (TMDD).<sup>[1][2]</sup> This occurs when a drug binds with high affinity to its pharmacological target, such that the drug-target binding process significantly influences the drug's distribution and clearance.

A 2-compartment TMDD model with 3 transit absorption compartments has been successfully used to characterize the pharmacokinetics of SPI-62 in humans.<sup>[1][2]</sup> This model accounts for the observed low plasma exposure at low doses, the dose-dependent volume of distribution, and the nonlinear pharmacokinetics following the first dose.<sup>[1][2]</sup> While a specific preclinical pharmacokinetic model for SPI-62 has not been published in detail, the biexponential nature of the plasma concentration-time profiles in mice suggests that a multi-compartment model is appropriate.<sup>[4]</sup> Given the TMDD properties of SPI-62, a similar TMDD modeling approach as used for the human data is likely necessary to fully characterize the preclinical pharmacokinetics.



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**Figure 3:** Conceptual diagram of a TMDD model for SPI-62.

Key Parameters in the TMDD Model:

Parameter	Description
kon	Second-order association rate constant for drug-target binding
koff	First-order dissociation rate constant for the drug-target complex
Rtot	Total concentration of the target
CL	Linear clearance of the unbound drug
Vc	Volume of the central compartment
Q	Inter-compartmental clearance
Vp	Volume of the peripheral compartment



These parameters are typically estimated by fitting the model to experimental pharmacokinetic data.

## Conclusion

The preclinical evaluation of SPI-62 has demonstrated its potential as a selective HSD-1 inhibitor. The pharmacokinetic profile, characterized by target-mediated drug disposition, necessitates a sophisticated modeling approach for accurate characterization. The provided protocols offer a framework for conducting preclinical studies to further investigate the pharmacokinetic and pharmacodynamic properties of SPI-62 and similar compounds. A thorough understanding of the preclinical profile is essential for the successful clinical development of this novel therapeutic agent.

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